Benzyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate
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Overview
Description
Benzyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H20N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of a cyano group and a benzyl ester group further defines its chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-cyano-3,3-dimethylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of benzyl 4-amino-3,3-dimethylpiperidine-1-carboxylate.
Substitution: Formation of various substituted benzyl esters.
Scientific Research Applications
Benzyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The piperidine ring provides structural stability and facilitates binding to biological targets. The benzyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3,3-dimethylpiperidine-1-carboxylate: Lacks the benzyl group, resulting in different chemical properties.
Benzyl 4-amino-3,3-dimethylpiperidine-1-carboxylate: Formed by the reduction of the cyano group to an amine group.
Benzyl 4-cyano-3,3-dimethylpiperidine-1-carboxamide: Contains an amide group instead of an ester group.
Uniqueness
Benzyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate is unique due to the presence of both a cyano group and a benzyl ester group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C16H20N2O2 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
benzyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-16(2)12-18(9-8-14(16)10-17)15(19)20-11-13-6-4-3-5-7-13/h3-7,14H,8-9,11-12H2,1-2H3 |
InChI Key |
NOKMWNNILXDCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCC1C#N)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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